molecular formula C20H20N2O4S B2812504 1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone CAS No. 941878-73-5

1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

Cat. No.: B2812504
CAS No.: 941878-73-5
M. Wt: 384.45
InChI Key: RUZIBGBKXRYWSW-UHFFFAOYSA-N
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Description

1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound that features a morpholine ring, an indole moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce the corresponding amine.

Scientific Research Applications

1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The indole moiety can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-morpholino-2-(4-nitrophenoxy)ethanone: This compound has a similar structure but features a nitrophenoxy group instead of a phenylsulfonyl group.

    1-morpholino-2-(phenylsulfinyl)ethanone: This compound has a phenylsulfinyl group instead of a phenylsulfonyl group.

Uniqueness

1-morpholino-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is unique due to the presence of the indole moiety, which imparts specific electronic and steric properties that can influence its reactivity and binding interactions. The combination of the morpholino, phenylsulfonyl, and indole groups makes this compound particularly versatile for various applications in research and industry.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-20(21-10-12-26-13-11-21)15-22-14-19(17-8-4-5-9-18(17)22)27(24,25)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZIBGBKXRYWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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